[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol
Description
[2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol is an imidazole derivative characterized by a hydroxymethyl group at position 5, a methyl group at position 1, and an ethylsulfanyl (thioether) substituent at position 2 of the imidazole ring. Its molecular formula is C₇H₁₂N₂OS, with a molecular weight of 172.25 g/mol. The ethylsulfanyl group contributes moderate lipophilicity, influencing its solubility and reactivity compared to analogs with shorter or bulkier substituents .
Properties
IUPAC Name |
(2-ethylsulfanyl-3-methylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYMPZGALQAUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol typically involves the reaction of 2-mercaptoimidazole with ethyl iodide, followed by methylation and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its imidazole ring is known for its reactivity, making it suitable for various organic synthesis applications:
| Application Area | Description |
|---|---|
| Organic Synthesis | Used in the preparation of acyl imidazoles and other derivatives. |
| Catalysis | Acts as a catalyst or ligand in metal-catalyzed reactions. |
| Material Science | Investigated for use in creating advanced materials with specific properties. |
Biology
Research indicates potential bioactive properties of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol, particularly in antimicrobial and anticancer activities:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. |
| Anticancer Properties | Preliminary studies suggest potential efficacy against various cancer cell lines through molecular docking studies targeting specific enzymes involved in cancer progression. |
Medicine
The compound is being explored for its therapeutic effects, particularly in drug development:
| Therapeutic Area | Potential Applications |
|---|---|
| Antimicrobial Agents | Development of new antibiotics to combat resistant bacterial strains. |
| Cancer Treatment | Investigated as a lead compound for new anticancer drugs based on its biological activity profile. |
Industry
In industrial applications, this compound is utilized for:
| Industrial Use | Description |
|---|---|
| Advanced Materials | Production of materials with enhanced conductivity or fluorescence properties. |
| Chemical Manufacturing | Acts as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. |
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the agar diffusion method. The results indicated a zone of inhibition comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
Molecular docking studies were conducted to assess the binding affinity of this compound to DNA gyrase, an enzyme critical for bacterial DNA replication. The findings revealed promising interactions that could lead to the development of novel anticancer therapies targeting this enzyme.
Mechanism of Action
The mechanism of action of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol with analogous compounds:
Key Observations:
- Substituent Effects: Thioether vs. Sulfonyl: Thioether groups (e.g., ethylsulfanyl) are electron-rich, enhancing nucleophilic reactivity, while sulfonyl groups (e.g., methanesulfonyl) are electron-withdrawing, reducing ring electron density . Lipophilicity: Ethylsulfanyl provides a balance between hydrophobicity and solubility, whereas hexyl chains () significantly increase lipophilicity .
Biological Activity
The compound [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol, also referred to as N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound is characterized by an imidazole ring with an ethylsulfanyl substituent. This unique configuration influences its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring's ability to coordinate with metal ions is crucial for modulating enzymatic activities. Additionally, the ethylsulfanyl group enhances the compound's lipophilicity, facilitating membrane permeability and subsequent cellular uptake.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as protozoan pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions .
Table 1: Antimicrobial Activity Against Various Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Giardia intestinalis | 0.25 µg/mL |
| Trichomonas vaginalis | 0.3 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, revealing promising results. The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (SK-Hep1) cells. Its mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of this compound on MCF-7 cells, the compound exhibited an IC50 value of 10 µM, indicating significant potency compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the imidazole ring and substituent groups can enhance biological activity. For instance, compounds with additional phenyl substitutions have demonstrated increased potency against protozoan infections compared to their unsubstituted counterparts .
Q & A
Q. What are the recommended synthetic protocols for [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol?
Methodological Answer: The synthesis of imidazole derivatives like the target compound typically involves multi-step reactions under controlled conditions. Key steps include:
- Solvent selection : Tetrahydrofuran (THF) is often used for lithiation reactions due to its ability to stabilize intermediates at low temperatures (-60°C) .
- Catalysts and reagents : n-Butyllithium (n-BuLi) facilitates deprotonation, while oxygen or ammonium chloride quenches reactive intermediates .
- Purification : Column chromatography (silica gel) or recrystallization (e.g., using ethanol/water mixtures) isolates the final product .
- Reaction monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) ratios tracks reaction progress .
Q. Example Protocol Table :
| Step | Conditions/Reagents | Reference |
|---|---|---|
| Deprotonation | THF, n-BuLi, -60°C | |
| Intermediate quenching | O₂ or NH₄Cl | |
| Purification | Column chromatography | |
| Yield optimization | Reflux in absolute ethanol |
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:
Q. Example Characterization Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 1.3 (t, CH₂CH₃), δ 3.5 (s, CH₃) | |
| Elemental Analysis | C: 52.1% (calc), 51.8% (exp) |
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking and dynamics simulations are critical for predicting binding affinities:
- Docking studies : Use software (e.g., AutoDock) to model interactions with active sites, as demonstrated for similar imidazole derivatives .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns trajectories) to assess conformational flexibility .
- Validation : Compare computational results with experimental bioactivity data (e.g., IC₅₀ values) .
Q. How to resolve contradictions in experimental data (e.g., spectral vs. elemental analysis)?
Methodological Answer: Discrepancies often arise from impurities or methodological limitations:
- Cross-validation : Use complementary techniques (e.g., NMR + HRMS) to confirm molecular weight .
- Theoretical frameworks : Align observations with established reaction mechanisms or steric/electronic effects .
- Reproducibility : Repeat synthesis under standardized conditions to rule out procedural errors .
Q. What strategies optimize reaction yields and purity for scaled synthesis?
Methodological Answer:
Q. How to design experiments assessing the compound’s environmental impact?
Methodological Answer:
- Degradation studies : Expose the compound to UV light or microbial cultures to track breakdown products .
- Ecotoxicology assays : Test toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
